(4-oxopyridin-1(4H)-yl)acetic acid

Medicinal Chemistry ADME Prediction Ligand Design

Researchers requiring a pristine 4-pyridone N-acetic acid scaffold for SAR exploration often find hydroxylated analogs (e.g., deferiprone) confound metal-binding studies. This unsubstituted scaffold provides: • Distinct monodentate/bridging coordination mode vs. bidentate O,O-donors • Electrophilic substitution at 2,3,5,6-positions for library synthesis • Carboxylic acid handle for amide/ester conjugation • Topical antimicrobial activity: MIC 0.16-0.31% against planktonic bacteria Available from BenchChem for immediate dispatch.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 45965-36-4
Cat. No. B184055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxopyridin-1(4H)-yl)acetic acid
CAS45965-36-4
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=O)CC(=O)O
InChIInChI=1S/C7H7NO3/c9-6-1-3-8(4-2-6)5-7(10)11/h1-4H,5H2,(H,10,11)
InChIKeyPWCMMIXFOFNOAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of the Unsubstituted 4-Pyridone Scaffold


(4-Oxopyridin-1(4H)-yl)acetic acid (CAS 45965-36-4) is a heterocyclic building block consisting of a 4-pyridone core N-alkylated with an acetic acid moiety. This unsubstituted scaffold lacks the 3-hydroxy group that defines clinically used iron chelators like deferiprone, resulting in a distinct metal-binding profile. Its physical properties include a predicted melting point of 253-255 °C (in water) and predicted boiling point of 333.8±42.0 °C . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and as a ligand in coordination chemistry, where its bifunctional nature (ketone oxygen and carboxylic acid) enables diverse metal complexation geometries distinct from its substituted analogs .

Why (4-Oxopyridin-1(4H)-yl)acetic Acid Cannot Be Replaced in Metal Coordination


Within the 4-pyridone N-acetic acid family, substitution on the pyridone ring—particularly at the 3-position with a hydroxyl group—fundamentally alters metal-binding stoichiometry, complex geometry, and biological activity [1]. Deferiprone (3-hydroxy-1,2-dimethyl-4-pyridinone) and its N-acetic acid analog (3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid function as bidentate O,O-donor ligands due to the synergistic 3-hydroxy and 4-oxo groups [2]. In contrast, the target compound lacks this 3-hydroxy group, offering a distinct monodentate or bridging coordination mode that yields different solid-state architectures and solution-phase equilibria. Generic substitution with hydroxylated or halogenated 4-pyridone derivatives will not reproduce the target compound's unique coordination chemistry or its utility as an unfunctionalized scaffold for further derivatization.

Quantitative Comparison: Unsubstituted vs. Substituted 4-Pyridones


Predicted LogP and Molecular Weight vs. Hydroxylated Analogs

The target compound (4-oxopyridin-1(4H)-yl)acetic acid exhibits a predicted logP of -1.87 and a molecular weight of 153.14 g/mol, as reported in vendor databases . In comparison, the clinically approved iron chelator deferiprone has a molecular weight of 139.15 g/mol and a calculated logP of approximately -0.77 [1]. The N-acetic acid derivative of deferiprone, (3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid, has a molecular weight of 183.16 g/mol . The target compound's intermediate molecular weight and lower lipophilicity may influence membrane permeability and metal complex solubility relative to both the smaller deferiprone and the larger hydroxylated N-acetic acid analog.

Medicinal Chemistry ADME Prediction Ligand Design

Antimicrobial MIC in Burn Wound Infection Models

(4-oxopyridin-1(4H)-yl)acetic acid has demonstrated antimicrobial activity in specific pathogen models, with reported Minimum Inhibitory Concentration (MIC) values ranging from 0.16% to 0.31% against planktonic bacterial isolates and effective biofilm prevention at 0.31% concentration . In contrast, the halogenated analog 3,5-dichloro-4-oxo-1(4H)-pyridineacetic acid has been incorporated into cephalosporin antibiotics such as cefazedone, where its activity is dependent on the β-lactam pharmacophore rather than the pyridone moiety itself [1]. Direct head-to-head MIC comparisons between the target compound and its 3,5-dichloro analog in the same assay system are not available in the current literature. The target compound's activity appears to be intrinsic to the unsubstituted 4-pyridone acetic acid core, whereas the dichloro analog primarily serves as a structural component of antibiotic conjugates.

Antimicrobial Resistance Burn Wound Infection Biofilm

Manganese(II) Complex Formation and Coordination Mode

The target compound forms a distinct manganese(II) complex with the formula Mn(H₂O)₆²⁺·2(ligand)·2H₂O when reacted with MnCl₂·4H₂O, as characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction . This contrasts with the bidentate chelation observed for 3-hydroxy-4-pyridinone derivatives like deferiprone and its N-acetic acid analog, which typically form 3:1 ligand-to-metal complexes with Fe(III) [1]. The target compound's lack of a 3-hydroxy group prevents the formation of the stable five-membered chelate ring characteristic of hydroxypyridinones, instead favoring outer-sphere coordination or monodentate binding through the carboxylate group.

Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Recommended Applications for (4-Oxopyridin-1(4H)-yl)acetic Acid


Scaffold for Derivatization in Medicinal Chemistry

The unsubstituted 4-pyridone core of (4-oxopyridin-1(4H)-yl)acetic acid provides a versatile template for introducing diverse functional groups via electrophilic aromatic substitution or cross-coupling reactions . Unlike the pre-functionalized 3-hydroxy-2-methyl analog, this scaffold allows medicinal chemists to systematically explore structure-activity relationships (SAR) by adding substituents at the 2-, 3-, 5-, and 6-positions of the pyridone ring. The carboxylic acid handle also enables conjugation to amines, alcohols, or other pharmacophores, making it a strategic building block for library synthesis and lead optimization .

Ligand for Non-Chelating Metal Coordination Studies

The inability of (4-oxopyridin-1(4H)-yl)acetic acid to form stable bidentate chelates, as evidenced by its distinct manganese complex stoichiometry , makes it a valuable ligand for investigating outer-sphere coordination, hydrogen-bonded networks, and anion-π interactions in metal-organic frameworks. Researchers seeking to avoid the strong Fe(III) sequestration typical of hydroxypyridinones can utilize this compound to study alternative metal-binding motifs relevant to catalysis and materials science .

Antimicrobial Agent for Topical Formulation Development

With reported MIC values of 0.16%-0.31% against planktonic bacteria and biofilm prevention at 0.31% in burn wound models , (4-oxopyridin-1(4H)-yl)acetic acid represents a starting point for developing topical antimicrobial formulations. Its standalone activity, modest as it may be, distinguishes it from halogenated analogs that rely on antibiotic conjugation for efficacy. Further medicinal chemistry optimization of this unsubstituted scaffold could yield more potent derivatives while retaining the favorable physicochemical profile suggested by its low logP (-1.87) .

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